(3R)-3-hydroxypyrrolidine-1-carbonitrile

Catalog No.
S13982195
CAS No.
1689881-86-4
M.F
C5H8N2O
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-hydroxypyrrolidine-1-carbonitrile

CAS Number

1689881-86-4

Product Name

(3R)-3-hydroxypyrrolidine-1-carbonitrile

IUPAC Name

(3R)-3-hydroxypyrrolidine-1-carbonitrile

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2/t5-/m1/s1

InChI Key

DZPZUQDKKCYRAB-RXMQYKEDSA-N

Canonical SMILES

C1CN(CC1O)C#N

Isomeric SMILES

C1CN(C[C@@H]1O)C#N

(3R)-3-hydroxypyrrolidine-1-carbonitrile is a chiral compound characterized by a pyrrolidine ring with a hydroxyl group and a carbonitrile functional group. Its molecular formula is C5H8N2O, and it is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound (aldehyde or ketone) using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can occur, where nucleophiles replace functional groups on the pyrrolidine ring, allowing for the introduction of various substituents.

These reactions are crucial for modifying the compound to enhance its biological activity or to facilitate further synthetic steps.

Several methods have been developed for synthesizing (3R)-3-hydroxypyrrolidine-1-carbonitrile:

  • From Hydroxyproline: One method involves the decarboxylation of L-hydroxyproline in the presence of a decarboxylation catalyst, typically at elevated temperatures (80-160 °C). This process yields (3R)-3-hydroxypyrrolidine, which can then be converted to the nitrile through subsequent reactions involving cyanogen bromide or similar reagents .
  • Mitsunobu Reaction: Another approach utilizes the Mitsunobu reaction, where (R)-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine is reacted with benzoic acid under specific conditions to produce various derivatives, including the desired carbonitrile .

These methods highlight the compound's accessibility through established synthetic pathways in organic chemistry.

(3R)-3-hydroxypyrrolidine-1-carbonitrile has potential applications in:

  • Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals that target neurological disorders or other therapeutic areas.
  • Organic Synthesis: Serving as a building block for more complex organic molecules due to its reactive functional groups.
  • Research: In studies exploring chiral compounds and their interactions with biological systems.

The versatility of this compound makes it a valuable asset in both academic research and industrial applications.

Interaction studies involving (3R)-3-hydroxypyrrolidine-1-carbonitrile are crucial for understanding its biological effects. Preliminary investigations may focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Exploring how it influences biochemical pathways at the molecular level.
  • Toxicology: Evaluating any potential adverse effects associated with its use.

These studies are essential for determining the safety and efficacy of (3R)-3-hydroxypyrrolidine-1-carbonitrile in therapeutic contexts.

Several compounds share structural similarities with (3R)-3-hydroxypyrrolidine-1-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
(R)-3-HydroxypyrrolidinePyrrolidine ring with hydroxyl groupCommonly used as an amino acid precursor
(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acidContains an additional carboxylic acid groupInvolved in metabolic pathways
(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acidSimilar structure but different stereochemistryPotentially different biological activities

The uniqueness of (3R)-3-hydroxypyrrolidine-1-carbonitrile lies in its specific configuration and functional groups that allow for distinct reactivity patterns and biological interactions compared to these similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

112.063662883 g/mol

Monoisotopic Mass

112.063662883 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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